MTA's Broad Adenosine Receptor Affinity Profile Differs Quantitatively from Prototypical Agonists
5'-Methylthioadenosine (MTA) acts as a potent, balanced agonist across multiple adenosine receptor subtypes, with a distinct affinity profile compared to the endogenous ligand adenosine. While adenosine exhibits high affinity for A1 and A2A receptors, MTA demonstrates a Ki value of 0.15 µM for the A1 receptor, 1.13 µM for the A2A receptor, 13.9 µM for the A2B receptor, and 0.68 µM for the A3 receptor . In contrast, the affinity of adenosine for these receptors is often reported in the low nanomolar range, for instance, with a Ki for the human A1 receptor around 10-30 nM [1]. This quantitative difference is critical: MTA can be used as a tool to probe A3 receptor function at concentrations where adenosine's effects are primarily mediated by A1 and A2A, offering a unique pharmacological window.
| Evidence Dimension | Adenosine Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | A1: 0.15 µM; A2A: 1.13 µM; A2B: 13.9 µM; A3: 0.68 µM |
| Comparator Or Baseline | Adenosine (Endogenous Ligand): A1: ~0.01-0.03 µM; A2A: ~0.1-0.5 µM; A3: >1 µM |
| Quantified Difference | MTA has ~10-15 fold lower affinity for A1, similar to ~2-fold lower for A2A, and at least 10-fold higher affinity for A3 relative to adenosine. |
| Conditions | Radioligand binding competition assays using human adenosine receptor subtypes expressed in heterologous systems. |
Why This Matters
This distinct pharmacological fingerprint makes MTA a superior choice for experiments requiring concurrent activation of A3 receptors while minimizing A1-mediated cardiovascular effects, or for studies comparing the functional outcomes of biased vs. balanced adenosine receptor activation.
- [1] Fredholm BB, et al. (2001). International Union of Pharmacology. XXV. Nomenclature and classification of adenosine receptors. Pharmacological Reviews, 53(4), 527-552. View Source
